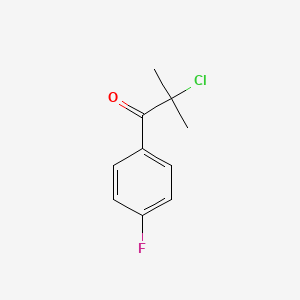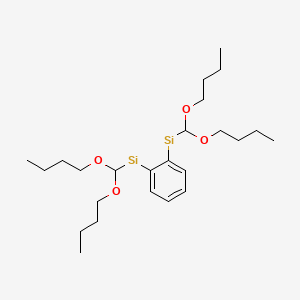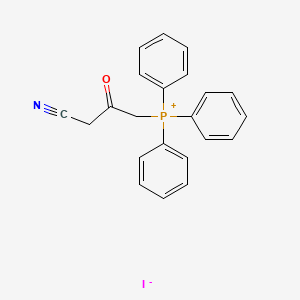
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is an organophosphorus compound that features a phosphonium cation. This compound is known for its unique structure, which includes a cyano group and an oxo group attached to a propyl chain, along with a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the cyano and oxo functional groups. One common method is the reaction of triphenylphosphine with 3-bromo-2-oxopropanenitrile under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonium cation can participate in nucleophilic substitution reactions, where it acts as an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyano and oxo groups.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted phosphonium salts, while oxidation reactions may produce phosphine oxides.
科学的研究の応用
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The cyano and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is unique due to the presence of both cyano and oxo functional groups, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical and research applications.
特性
CAS番号 |
61553-39-7 |
|---|---|
分子式 |
C22H19INOP |
分子量 |
471.3 g/mol |
IUPAC名 |
(3-cyano-2-oxopropyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H19NOP.HI/c23-17-16-19(24)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15H,16,18H2;1H/q+1;/p-1 |
InChIキー |
RPSFSIYESNFRDA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
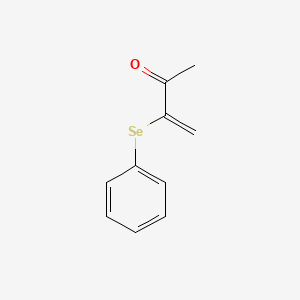
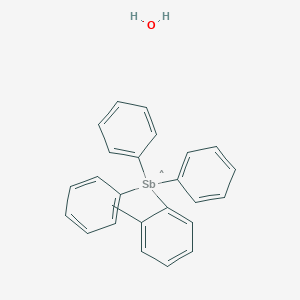
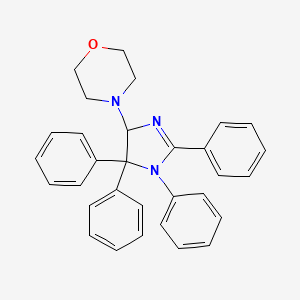


![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)

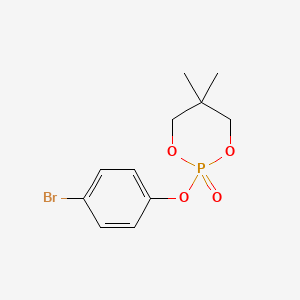
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
